CDK1-IN-2

Description

Properties

IUPAC Name |

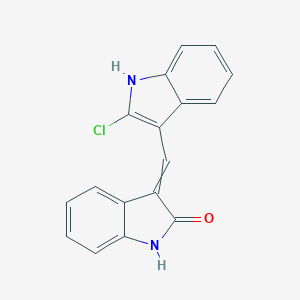

3-[(2-chloro-1H-indol-3-yl)methylidene]-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClN2O/c18-16-12(10-5-1-3-7-14(10)19-16)9-13-11-6-2-4-8-15(11)20-17(13)21/h1-9,19H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJKBRWSJWQVKLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC3=C(NC4=CC=CC=C43)Cl)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-depth Technical Guide: CDK1-IN-2 Mechanism of Action

A comprehensive review of the available scientific literature did not yield specific information on a molecule designated as "CDK1-IN-2." The search for its mechanism of action, biochemical and cellular assays, and in vivo studies did not provide any data associated with this particular inhibitor.

Therefore, it is not possible to provide an in-depth technical guide, including quantitative data, experimental protocols, and visualizations, as requested.

For a comprehensive guide on the mechanism of action of a specific CDK1 inhibitor to be created, the following information would be essential:

-

Chemical Structure and Identity: The definitive chemical structure and established nomenclature of the inhibitor are fundamental for a thorough analysis.

-

Biochemical Data: This includes quantitative measures of its potency and selectivity.

-

Cellular Activity: Information on how the inhibitor affects cells is crucial.

-

In Vivo Efficacy and Pharmacokinetics: Data from animal studies are necessary to understand the inhibitor's effects in a whole organism.

-

Structural Biology: Details on how the inhibitor binds to CDK1 can provide significant insights into its mechanism.

This guide will, however, provide a general overview of the mechanism of action of Cyclin-Dependent Kinase 1 (CDK1) and the common approaches used to study its inhibitors, which would be applicable to a molecule like "this compound" should information become available.

General Mechanism of Action of CDK1

Cyclin-Dependent Kinase 1 (CDK1), also known as cell division control protein 2 (CDC2), is a key serine/threonine kinase that plays a pivotal role in regulating the eukaryotic cell cycle, particularly the G2/M transition and progression through mitosis.[1][2] Its activity is tightly controlled by several mechanisms:

-

Cyclin Binding: CDK1 is catalytically inactive as a monomer. Its activation requires binding to regulatory subunits called cyclins, primarily cyclin A and cyclin B, to form active heterodimeric complexes.[1][3]

-

Phosphorylation:

-

Activating Phosphorylation: Full activation of the CDK1/cyclin complex requires phosphorylation on a specific threonine residue (Thr161 in humans) within the activation loop (T-loop) by the CDK-activating kinase (CAK).[1][3]

-

Inhibitory Phosphorylation: The activity of the CDK1/cyclin complex is negatively regulated by inhibitory phosphorylation on Threonine 14 (Thr14) and Tyrosine 15 (Tyr15) by the Wee1 and Myt1 kinases.[1]

-

-

Dephosphorylation: The inhibitory phosphates are removed by the Cdc25 family of phosphatases, leading to the activation of the CDK1/cyclin complex at the onset of mitosis.

-

Binding of CDK Inhibitors (CKIs): The activity of CDK1 can also be modulated by endogenous CDK inhibitor proteins.

The general signaling pathway for CDK1 activation is depicted below.

Caption: Simplified CDK1 activation pathway at the G2/M transition.

Common Experimental Protocols to Characterize CDK1 Inhibitors

The following are standard experimental workflows used to elucidate the mechanism of action of CDK1 inhibitors.

Biochemical Assays

These assays are performed in a cell-free system to determine the direct effect of an inhibitor on the kinase activity of CDK1.

Caption: General workflow for a biochemical CDK1 kinase assay.

A common method is the in vitro kinase assay .[4]

-

Principle: Measures the transfer of a phosphate (B84403) group from ATP to a substrate by the CDK1/cyclin B complex.

-

Components:

-

Recombinant human CDK1/cyclin B enzyme.

-

A suitable substrate, such as Histone H1 or a synthetic peptide (e.g., a fragment of the Retinoblastoma protein, Rb).[5]

-

ATP, often radiolabeled with ³²P or ³³P.

-

The inhibitor at varying concentrations.

-

-

Procedure:

-

The CDK1/cyclin B enzyme is incubated with the substrate and the inhibitor.

-

The kinase reaction is initiated by the addition of ATP.

-

After a defined period, the reaction is stopped.

-

The amount of phosphorylated substrate is quantified. This can be done by:

-

Radiometric methods: Separating the phosphorylated substrate by SDS-PAGE and detecting the incorporated radioactivity using autoradiography or a phosphorimager.

-

Luminescence-based methods: Measuring the amount of ADP produced using an assay like ADP-Glo™.[6]

-

Antibody-based methods (e.g., ELISA): Using a phospho-specific antibody that recognizes the phosphorylated substrate.[5]

-

-

-

Data Analysis: The results are used to determine the half-maximal inhibitory concentration (IC50) of the compound, which is a measure of its potency.

To assess selectivity, the inhibitor is also tested against a panel of other kinases, including other CDKs.

Cellular Assays

These assays are conducted using cultured cells to evaluate the effects of the inhibitor on cellular processes regulated by CDK1.

Caption: Workflow for cellular characterization of a CDK1 inhibitor.

-

Cell Viability/Proliferation Assays:

-

Principle: To determine the effect of the inhibitor on cell growth and survival.

-

Methods: MTT or MTS assays, which measure metabolic activity, or BrdU incorporation assays, which measure DNA synthesis.

-

Data Analysis: The half-maximal growth inhibition (GI50) is calculated.

-

-

Cell Cycle Analysis:

-

Principle: To determine if the inhibitor causes arrest at a specific phase of the cell cycle, which is expected for a CDK1 inhibitor (typically G2/M arrest).

-

Method: Cells are treated with the inhibitor, stained with a DNA-intercalating dye (e.g., propidium (B1200493) iodide), and analyzed by flow cytometry to determine the distribution of cells in G1, S, and G2/M phases.

-

-

Western Blot Analysis:

-

Principle: To measure the levels and phosphorylation status of CDK1 substrate proteins.

-

Method: Cells are treated with the inhibitor, and cell lysates are subjected to SDS-PAGE and immunoblotting using antibodies against total and phosphorylated forms of CDK1 substrates, such as the Retinoblastoma protein (Rb). A decrease in the phosphorylation of Rb at CDK-specific sites would indicate target engagement.

-

In Vivo Studies

Animal models, typically mouse xenograft models where human tumor cells are implanted, are used to evaluate the anti-cancer efficacy and safety of the inhibitor.

-

Principle: To assess the inhibitor's ability to suppress tumor growth in a living organism.

-

Method: Tumor-bearing mice are treated with the inhibitor, and tumor volume is measured over time.

-

Data Analysis: The anti-tumor activity is evaluated by comparing the tumor growth in treated versus control (vehicle-treated) animals. Pharmacodynamic markers (e.g., phospho-Rb levels in tumor tissue) can also be assessed to confirm target engagement in vivo.

Should information on "this compound" become publicly available, a detailed technical guide could be generated following the principles and methodologies outlined above.

References

- 1. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]

- 2. Targeting CDK1 in cancer: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Putting one step before the other: distinct activation pathways for Cdk1 and Cdk2 bring order to the mammalian cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. HTScan® CDK1/CycB Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 6. promega.com [promega.com]

Unveiling CDK1-IN-2: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 1 (CDK1) is a pivotal regulator of the cell cycle, and its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery and synthesis of CDK1-IN-2, a notable inhibitor of CDK1. We will delve into its biological activity, the experimental protocols used for its characterization, and its mechanism of action. This document is intended to be a comprehensive resource for researchers and professionals in the field of drug discovery and oncology.

Introduction to CDK1 as a Therapeutic Target

Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a crucial role in regulating the cell cycle, transcription, and other fundamental cellular processes.[1] CDK1, in particular, is essential for the G2/M transition and the initiation of mitosis.[2] It forms a complex with its regulatory subunit, cyclin B, to phosphorylate a multitude of downstream substrates, thereby orchestrating the complex events of cell division.[3] In many cancer cells, the CDK1 pathway is hyperactive, leading to uncontrolled cell proliferation.[2] Therefore, the development of small molecule inhibitors targeting CDK1 has been a significant focus of anticancer drug discovery.[4]

Discovery of this compound

This compound (CAS 220749-41-7) was identified as a potent inhibitor of CDK1 through a targeted drug discovery program aimed at identifying novel heterocyclic compounds with antiproliferative activity. The discovery was first reported by Andreani et al. in their 2000 publication in Anticancer Drug Design.[5] The compound belongs to a class of indolylmethylene-2-indolinones.

The key breakthrough was the design and synthesis of a series of imidazo[2,1-b]thiazolylmethylene- and indolylmethylene-2-indolinones, leading to the identification of this compound as a lead compound with significant inhibitory activity against CDK1/cyclin B.[5]

Physicochemical Properties and Data

| Property | Value | Reference |

| IUPAC Name | (3E)-3-[(2-chloro-1H-indol-3-yl)methylidene]-1,3-dihydro-2H-indol-2-one | [6] |

| Molecular Formula | C₁₇H₁₁ClN₂O | [5] |

| Molecular Weight | 294.7 g/mol | [6] |

| CAS Number | 220749-41-7 | [5] |

| Appearance | White to yellow solid | [7] |

| Solubility | Soluble in DMSO, Ethanol (B145695), and Methanol | [5] |

Biological Activity and Quantitative Data

This compound has been shown to be a potent inhibitor of CDK1 and exhibits antiproliferative effects in cancer cell lines. The key quantitative data are summarized in the table below.

| Assay Type | Target/Cell Line | IC₅₀ | Reference |

| Kinase Inhibition Assay | CDK1 | 5.8 µM | [5] |

| CDK5 | 25 µM | [5] | |

| GSK3β | >100 µM | [5] | |

| Cell Proliferation Assay | HeLa | 2 µM | [5] |

| Cell Cycle Analysis | HCT-116 | G2/M arrest | [7] |

Synthesis of this compound

The synthesis of this compound is achieved through a condensation reaction as described by Andreani et al. (2000).[5]

Experimental Protocol: Synthesis of (3E)-3-[(2-chloro-1H-indol-3-yl)methylidene]-1,3-dihydro-2H-indol-2-one (this compound)

-

Materials:

-

2-Oxindole

-

2-Chloro-1H-indole-3-carbaldehyde

-

Ethanol

-

-

Procedure:

-

A mixture of 2-oxindole (1 mmol) and 2-chloro-1H-indole-3-carbaldehyde (1 mmol) is prepared in ethanol (20 mL).

-

A catalytic amount of piperidine (a few drops) is added to the mixture.

-

The reaction mixture is heated at reflux for 4 hours.

-

After cooling, the resulting precipitate is collected by filtration.

-

The crude product is washed with cold ethanol.

-

The final product is purified by crystallization from a suitable solvent (e.g., ethanol or methanol) to yield pure this compound.

-

Biological Assays and Experimental Protocols

The biological activity of this compound was characterized using a series of in vitro assays.

CDK1/Cyclin B Kinase Inhibition Assay

-

Objective: To determine the in vitro inhibitory activity of this compound against the CDK1/cyclin B complex.

-

Protocol:

-

The assay is performed using purified recombinant human CDK1/cyclin B.

-

Histone H1 is used as the substrate.

-

The reaction is carried out in a buffer containing ATP and Mg²⁺.

-

This compound is added at various concentrations.

-

The reaction is initiated by the addition of [γ-³²P]ATP.

-

After incubation, the reaction is stopped, and the phosphorylated histone H1 is separated by SDS-PAGE.

-

The amount of incorporated radioactivity is quantified using a phosphorimager.

-

IC₅₀ values are calculated from the dose-response curves.[5]

-

Cell Proliferation Assay

-

Objective: To evaluate the antiproliferative effect of this compound on cancer cells.

-

Protocol:

-

HeLa cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

Cell viability is assessed using a standard method such as the MTT assay or by direct cell counting.

-

The absorbance is read using a microplate reader.

-

IC₅₀ values, the concentration of the compound that inhibits cell growth by 50%, are determined.[5]

-

Cell Cycle Analysis

-

Objective: To determine the effect of this compound on cell cycle progression.

-

Protocol:

-

HCT-116 cells are treated with this compound at various concentrations for 24 hours.[7]

-

The cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

The fixed cells are then treated with RNase A and stained with propidium (B1200493) iodide (PI).

-

The DNA content of the cells is analyzed by flow cytometry.

-

The percentage of cells in each phase of the cell cycle (G1, S, and G2/M) is quantified to determine the point of cell cycle arrest.

-

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by directly inhibiting the kinase activity of CDK1. This inhibition leads to a cascade of downstream events, ultimately resulting in cell cycle arrest and the suppression of cell proliferation.

CDK1 Signaling Pathway

Caption: Simplified CDK1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Evaluation

Caption: Workflow for the synthesis and biological evaluation of this compound.

Logical Relationship of this compound's Mechanism of Action

Caption: The logical steps in the mechanism of action of this compound.

Conclusion

This compound is a significant CDK1 inhibitor that has been instrumental in the exploration of CDK1 as a therapeutic target. Its discovery and characterization have provided valuable insights into the design of novel anticancer agents. This technical guide has summarized the key information regarding its synthesis, biological activity, and mechanism of action, offering a comprehensive resource for the scientific community. Further research into the optimization of this and similar scaffolds could lead to the development of more potent and selective CDK1 inhibitors with clinical potential.

References

- 1. ab-science.com [ab-science.com]

- 2. Cdk1 | Sigma-Aldrich [sigmaaldrich.com]

- 3. Cyclin-dependent kinase 2 controls peripheral immune tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cdk1 inhibitor | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. caymanchem.com [caymanchem.com]

- 6. Cdk1 inhibitor | C17H11ClN2O | CID 5472558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: Target Protein Interactions of the CDK1 Inhibitor RO-3306

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target protein interactions, mechanism of action, and experimental evaluation of RO-3306, a selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1). The information is intended for researchers, scientists, and professionals involved in drug development and cell cycle research.

Executive Summary

RO-3306 is a potent, ATP-competitive, and selective small-molecule inhibitor of CDK1.[1] It has been instrumental in elucidating the specific roles of CDK1 in the cell cycle, particularly in the G2/M transition.[2][3] By binding to the ATP pocket of CDK1, RO-3306 effectively blocks its kinase activity, leading to a reversible arrest of human cells at the G2/M border.[2][4] This inhibitor has demonstrated greater selectivity for CDK1 over other CDKs and a panel of diverse human kinases.[2][5] In cancer cell lines, prolonged exposure to RO-3306 has been shown to induce apoptosis, highlighting its potential as an anti-tumorigenic agent.[4][6] This document details the quantitative binding affinities, cellular effects, and the experimental protocols used to characterize the interactions of RO-3306 with its target proteins.

Quantitative Data: Binding Affinity and Cellular Potency

The inhibitory activity of RO-3306 has been quantified against several key cell cycle kinases. The data, summarized in the tables below, demonstrates its high affinity and selectivity for CDK1.

Table 1: In Vitro Kinase Inhibition Profile of RO-3306

| Target Kinase Complex | Inhibition Constant (Ki) |

| CDK1/cyclin B1 | 20 nM[1], 35 nM[2] |

| CDK1/cyclin A | 110 nM[2] |

| CDK2/cyclin E | 340 nM[2] |

| CDK4/cyclin D | >2000 nM[7] |

| PKCδ | 318 nM[7] |

| SGK | 497 nM[7] |

| ERK | 1980 nM[7] |

Table 2: Cellular Activity of RO-3306

| Cell Line | Assay Type | Endpoint | Value |

| HCT116 | Cell Cycle Analysis | G2/M Arrest | Effective at 9 µM for 20h[2] |

| SW480 | Cell Cycle Analysis | G2/M Arrest | Effective at 9 µM for 20h[2] |

| HeLa | Cell Cycle Analysis | G2/M Arrest | Effective at 9 µM for 20h[2] |

| OVCAR5 | Proliferation Assay (MTT) | IC50 | Dose-dependent inhibition[6] |

| SKOV3 | Proliferation Assay (MTT) | IC50 | Dose-dependent inhibition[6] |

| H460a | Proliferation Assay | IC50 | 1.04 µM[7] |

| MDA435 | Proliferation Assay | IC50 | 1.14 µM[7] |

Mechanism of Action and Signaling Pathway

RO-3306 functions as an ATP-competitive inhibitor, directly targeting the ATP-binding pocket of CDK1.[2][4] This binding event prevents the phosphorylation of CDK1 substrates, which are essential for the G2/M transition and entry into mitosis. The primary mechanism involves the inhibition of the CDK1/cyclin B1 complex, the master regulator of mitosis.[2] In cancer cells, sustained inhibition of CDK1 by RO-3306 can lead to the induction of apoptosis through both extrinsic and intrinsic pathways, involving the cleavage of caspases 3, 8, and 9, and modulation of Bcl-2 family proteins.[6][8] Furthermore, RO-3306 has been shown to affect the p53 signaling pathway, enhancing p53-mediated Bax activation and mitochondrial apoptosis.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of RO-3306 with its target proteins.

In Vitro Kinase Activity Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay measures the direct inhibitory effect of RO-3306 on the kinase activity of CDK complexes.

Protocol:

-

Reagents and Buffers:

-

Recombinant human CDK/cyclin complexes (e.g., CDK1/cyclin B1, CDK2/cyclin E).

-

Assay Buffer: 25 mM HEPES, 6.25 mM MgCl₂, 0.003% Tween 20, 0.3 mg/mL BSA, 1.5 mM DTT.[9]

-

ATP solution at concentrations near the Km for each kinase (e.g., 162 µM for CDK1, 90 µM for CDK2).[9]

-

Substrate: pRB (retinoblastoma protein) substrate (0.185 µM).[9]

-

Detection Reagents: Anti-phospho-pRB antibody, Lance-Eu-W1024-labeled anti-rabbit IgG, and Allophycocyanin-conjugated anti-His-6 antibody.[9]

-

-

Procedure:

-

Dilute RO-3306 to various concentrations in the assay buffer.

-

In a 96-well plate, add 20 µL of the diluted RO-3306 solution.

-

Initiate the kinase reaction by adding 40 µL of the assay buffer containing the CDK/cyclin complex, pRB substrate, and ATP.

-

Incubate the plate at 37°C for 30 minutes with constant agitation.[9]

-

Terminate the reaction by adding 15 µL of 1.6 µM anti-phospho-pRB antibody in a buffer containing EDTA.[9]

-

Incubate for an additional 30 minutes with shaking.

-

Add 15 µL of a solution containing the secondary antibody (Lance-Eu-W1024-labeled anti-rabbit IgG) and the Allophycocyanin-conjugated anti-His-6 antibody.[9]

-

Incubate for 1 hour.

-

Read the plate using a multilabel reader at excitation 340 nm and emission 615 nm and 665 nm.[9]

-

-

Data Analysis:

-

Calculate IC50 values from the dose-response curves.

-

Calculate Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the ATP concentration and Km is the Michaelis-Menten constant for ATP.[7]

-

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of RO-3306 on cell cycle progression.

Protocol:

-

Cell Culture and Treatment:

-

Plate cells (e.g., HCT116, HeLa) at an appropriate density.

-

Treat cells with the desired concentration of RO-3306 (e.g., 9 µM) or vehicle control (DMSO) for a specified duration (e.g., 20 hours).[2]

-

-

Cell Harvesting and Fixation:

-

Harvest cells by trypsinization and collect by centrifugation.

-

Wash cells with phosphate-buffered saline (PBS).

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol (B145695) while vortexing gently.

-

Incubate at -20°C for at least 2 hours.

-

-

Staining and Analysis:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer.

-

-

Data Analysis:

-

Gate the cell population to exclude debris and doublets.

-

Analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

-

Western Blot Analysis

Western blotting is employed to assess the levels and phosphorylation status of key proteins involved in the cell cycle and apoptosis following treatment with RO-3306.

Protocol:

-

Cell Lysis and Protein Quantification:

-

Treat cells with RO-3306 as described for the cell cycle analysis.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p21, p27, CDK1, cleaved PARP, cleaved caspases) overnight at 4°C.[6]

-

Wash the membrane with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.[4]

-

Conclusion

RO-3306 is a well-characterized, selective CDK1 inhibitor that serves as a valuable tool for studying the intricacies of the cell cycle. Its high affinity for CDK1 and its demonstrated effects on cell cycle progression and apoptosis in cancer cells underscore its potential as a lead compound for the development of novel anti-cancer therapeutics. The experimental protocols outlined in this guide provide a robust framework for the further investigation of RO-3306 and other CDK1 inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of CDK1 by RO-3306 Exhibits Anti-Tumorigenic Effects in Ovarian Cancer Cells and a Transgenic Mouse Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Cyclin-dependent kinase 1 inhibitor RO-3306 enhances p53-mediated Bax activation and mitochondrial apoptosis in AML - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. apexbt.com [apexbt.com]

Unraveling the Role of CDK1-IN-2 in Cell Cycle Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 1 (CDK1), a pivotal regulator of the cell cycle, orchestrates the transition from G2 phase to mitosis. Its dysregulation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth analysis of CDK1-IN-2, a small molecule inhibitor of CDK1, more commonly known in the scientific literature as Cdk1/2 Inhibitor III . We will delve into its mechanism of action, its impact on cell cycle progression, and provide detailed experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers investigating CDK1 biology and for professionals in the field of drug discovery and development.

Introduction to CDK1 and the Cell Cycle

The eukaryotic cell cycle is a tightly regulated process that ensures the faithful replication and segregation of the genome. Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that, in complex with their regulatory cyclin subunits, drive the progression through the different phases of the cell cycle. CDK1, in association with Cyclin B, forms the Maturation-Promoting Factor (MPF), the master regulator of the G2/M transition. The activity of the CDK1/Cyclin B complex is meticulously controlled by a series of phosphorylation and dephosphorylation events, ensuring that entry into mitosis only occurs when DNA replication is complete and any DNA damage has been repaired.

In many cancer cells, the checkpoints that govern cell cycle progression are compromised, leading to uncontrolled proliferation. The overexpression and hyperactivity of CDK1 are frequently observed in various malignancies, correlating with poor prognosis. This has spurred the development of small molecule inhibitors that target CDK1 as a potential anti-cancer strategy.

This compound (Cdk1/2 Inhibitor III): A Profile

This compound is a potent, ATP-competitive inhibitor that has demonstrated significant activity against CDK1. While the name "this compound" is used, the compound is more consistently and widely identified in scientific literature and commercial databases as Cdk1/2 Inhibitor III .

Chemical Properties

| Property | Value |

| Common Name | Cdk1/2 Inhibitor III |

| CAS Number | 443798-55-8 |

| Molecular Formula | C₁₅H₁₃F₂N₇O₂S₂ |

| Molecular Weight | 425.44 g/mol |

Quantitative Data: In Vitro Kinase and Cellular Proliferation Assays

The inhibitory activity of Cdk1/2 Inhibitor III has been characterized in both biochemical and cell-based assays. It is crucial to note a significant discrepancy in the reported IC50 values in the literature, which may be attributable to different assay conditions or variations in the purity of the compound.

Table 1: In Vitro Kinase Inhibitory Activity of Cdk1/2 Inhibitor III

| Target Kinase | IC50 (nM)[1][2] | IC50 (µM)[3] |

| CDK1/Cyclin B | 0.6 | 2.1 |

| CDK2/Cyclin A | 0.5 | - |

| VEGF-R2 | 32 | - |

| GSK-3β | 140 | - |

Table 2: Anti-proliferative Activity of Cdk1/2 Inhibitor III in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM)[2][4] |

| HCT-116 | Colon Carcinoma | 20 |

| HeLa | Cervical Carcinoma | 35 |

| A375 | Malignant Melanoma | 92 |

Mechanism of Action: G2/M Cell Cycle Arrest

Cdk1/2 Inhibitor III exerts its anti-proliferative effects primarily by inducing cell cycle arrest at the G2/M transition. By inhibiting the kinase activity of the CDK1/Cyclin B complex, the inhibitor prevents the phosphorylation of key substrates required for mitotic entry. This leads to an accumulation of cells in the G2 phase of the cell cycle, which can ultimately trigger apoptosis.

Signaling Pathway of CDK1 at the G2/M Transition

Caption: G2/M transition is controlled by the CDK1/Cyclin B complex.

Experimental Protocols

The following protocols provide a framework for characterizing the effects of Cdk1/2 Inhibitor III.

Experimental Workflow

Caption: Workflow for evaluating the activity of Cdk1/2 Inhibitor III.

In Vitro CDK1/Cyclin B Kinase Assay

This protocol is adapted from commercially available kinase assay kits and published methodologies.[5][6]

Objective: To determine the IC50 of Cdk1/2 Inhibitor III against recombinant human CDK1/Cyclin B.

Materials:

-

Recombinant active human CDK1/Cyclin B enzyme

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

ATP solution

-

CDK-specific substrate peptide (e.g., a derivative of Histone H1)

-

Cdk1/2 Inhibitor III stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or [γ-³²P]ATP for radiometric assay

-

96-well plates

-

Plate reader (luminescence or scintillation counter)

Procedure:

-

Prepare serial dilutions of Cdk1/2 Inhibitor III in Kinase Assay Buffer. Include a DMSO-only control.

-

In a 96-well plate, add the diluted inhibitor or DMSO.

-

Add the CDK1/Cyclin B enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Prepare a master mix containing the kinase substrate and ATP in Kinase Assay Buffer.

-

Initiate the kinase reaction by adding the master mix to each well.

-

Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and detect the kinase activity.

-

For ADP-Glo™ Assay: Add ADP-Glo™ Reagent to deplete unused ATP, then add Kinase Detection Reagent to convert ADP to ATP and measure the luminescent signal.

-

For Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol is a standard method for assessing cell cycle distribution.[7][8][9]

Objective: To determine the effect of Cdk1/2 Inhibitor III on the cell cycle distribution of a cancer cell line.

Materials:

-

Cancer cell line (e.g., HeLa)

-

Complete cell culture medium

-

Cdk1/2 Inhibitor III

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of Cdk1/2 Inhibitor III (and a DMSO control) for a specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

-

Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on the DNA content (PI fluorescence intensity).

Western Blot Analysis of Cell Cycle Proteins

This protocol allows for the detection of key proteins involved in the G2/M transition.[10][11][12][13]

Objective: To assess the effect of Cdk1/2 Inhibitor III on the expression and phosphorylation status of Cyclin B1 and CDK1.

Materials:

-

Treated cell pellets (from 4.2)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-Cyclin B1

-

Rabbit anti-phospho-CDK1 (Tyr15)

-

Mouse anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Lyse the cell pellets in RIPA buffer on ice.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-CDK1 Tyr15) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Strip the membrane (if necessary) and re-probe with other primary antibodies (e.g., Cyclin B1, β-actin).

-

Quantify the band intensities and normalize to the loading control to determine the relative protein levels.

Conclusion

This compound, more commonly known as Cdk1/2 Inhibitor III, is a potent small molecule inhibitor of CDK1 that induces G2/M cell cycle arrest and inhibits the proliferation of various cancer cell lines. The significant discrepancy in its reported in vitro potency warrants careful consideration and highlights the importance of standardized assay conditions. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the biological activity of this compound and to explore its potential as a therapeutic agent. A thorough understanding of its mechanism of action and its effects on the intricate network of cell cycle regulation is essential for advancing its development from the laboratory to the clinic.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cdk1/2 Inhibitor III | CDK | TargetMol [targetmol.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. resources.amsbio.com [resources.amsbio.com]

- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cancer.wisc.edu [cancer.wisc.edu]

- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

Unveiling CDK1-IN-2: A Potential Therapeutic Avenue in Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cyclin-dependent kinase 1 (CDK1) is a pivotal regulator of the cell cycle, and its dysregulation is a hallmark of many cancers, making it a compelling target for therapeutic intervention.[1][2][3] This technical guide provides a comprehensive overview of CDK1-IN-2, a small molecule inhibitor of CDK1, as a potential anti-cancer agent. While publicly available data on this compound is limited, this document consolidates the existing information and supplements it with the broader context of CDK1 inhibition in oncology. We will delve into its mechanism of action, summarize the available quantitative data, and provide detailed experimental protocols for its characterization. Furthermore, this guide presents key signaling pathways and experimental workflows in the form of diagrams to facilitate a deeper understanding of its potential therapeutic application.

Introduction to CDK1 as a Cancer Target

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that, when complexed with their regulatory cyclin partners, orchestrate the progression of the cell cycle.[1][2] CDK1, in particular, is essential for the G2/M transition and entry into mitosis.[3] In numerous cancer types, CDK1 is overexpressed, leading to uncontrolled cell proliferation.[1] Therefore, inhibiting CDK1 activity presents a rational strategy to induce cell cycle arrest and apoptosis in cancer cells.[3] Several small molecule inhibitors targeting CDK1 have been investigated in preclinical and clinical studies, demonstrating the potential of this therapeutic approach.[1][4]

This compound: A Profile

This compound is a research compound identified as an inhibitor of CDK1. The available data, primarily from chemical suppliers, provides initial insights into its biochemical activity and cellular effects.

Mechanism of Action

This compound functions as a direct inhibitor of CDK1 kinase activity. By binding to CDK1, it likely prevents the phosphorylation of downstream substrates that are crucial for the G2/M transition and mitotic progression. This inhibition of CDK1's enzymatic function leads to a halt in the cell cycle at the G2/M phase, preventing cancer cells from dividing.[3]

Data Presentation

The quantitative data for this compound is sparse and originates from in vitro assays. The following table summarizes the key reported values.

| Parameter | Value | Cell Line | Assay Type | Reference |

| IC50 | 5.8 µM | - | In vitro kinase assay | MedChemExpress |

| Cellular Effect | G2/M phase arrest | HCT-116 | Cell cycle analysis | MedChemExpress |

Note: The lack of extensive publicly available data, including selectivity profiling against other kinases and in vivo efficacy studies, underscores the early stage of investigation for this particular compound.

Signaling Pathways and Logical Relationships

To visualize the mechanism of action and the broader context of CDK1 inhibition, the following diagrams are provided.

CDK1 Signaling Pathway and Point of Intervention

The diagram below illustrates the central role of the CDK1/Cyclin B complex in driving the G2/M transition and the proposed point of intervention for this compound.

Caption: CDK1/Cyclin B activation at the G2/M transition and inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize CDK1 inhibitors like this compound.

Cell Culture of HCT-116 Cells

HCT-116, a human colorectal carcinoma cell line, is a common model for studying cell cycle effects of anti-cancer agents.

Materials:

-

HCT-116 cells (ATCC CCL-247)

-

McCoy's 5A Medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

T-75 culture flasks

-

Incubator (37°C, 5% CO2)

Protocol:

-

Culture HCT-116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[5][6]

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.[6]

-

Subculture cells when they reach 70-80% confluency.[5]

-

To subculture, wash the cell monolayer with PBS, then add Trypsin-EDTA and incubate for 5-15 minutes at 37°C to detach the cells.

-

Neutralize the trypsin with complete growth medium, centrifuge the cells, and resuspend the cell pellet in fresh medium for plating.[6]

In Vitro CDK1 Kinase Assay

This assay measures the direct inhibitory effect of a compound on CDK1 activity.

Materials:

-

Recombinant active CDK1/Cyclin B complex

-

Histone H1 (as substrate)

-

This compound (or other test compounds)

-

ATP, [γ-32P]ATP

-

Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

Phosphocellulose paper

-

Scintillation counter

Protocol:

-

Prepare a reaction mixture containing kinase buffer, recombinant CDK1/Cyclin B, and the substrate Histone H1.

-

Add varying concentrations of this compound to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-32P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated [γ-32P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter to determine the level of substrate phosphorylation and, consequently, the inhibitory activity of the compound.[7]

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with an inhibitor.

Materials:

-

HCT-116 cells

-

This compound

-

PBS

-

Ethanol (B145695) (70%, ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Seed HCT-116 cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.[8][9]

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.[9]

-

Analyze the stained cells using a flow cytometer to measure the DNA content and determine the cell cycle distribution.[8]

Experimental Workflow for Characterizing this compound

The following diagram outlines a typical workflow for the preclinical evaluation of a CDK1 inhibitor.

Caption: A generalized workflow for the preclinical assessment of a CDK1 inhibitor.

Conclusion and Future Directions

This compound represents a potential starting point for the development of novel anti-cancer therapeutics targeting the cell cycle. The available data indicates its ability to inhibit CDK1 and induce G2/M arrest in a relevant cancer cell line. However, a significant amount of further research is required to fully characterize its therapeutic potential. Future studies should focus on comprehensive selectivity profiling, elucidation of its precise binding mode to CDK1, in vivo efficacy studies in various cancer models, and detailed pharmacokinetic and pharmacodynamic assessments. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for the continued investigation of this compound and other promising CDK1 inhibitors in the quest for more effective cancer treatments.

References

- 1. researchgate.net [researchgate.net]

- 2. The Cyclin-dependent kinase 1: more than a cell cycle regulator [en-cancer.fr]

- 3. What are CDK1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. genome.ucsc.edu [genome.ucsc.edu]

- 6. encodeproject.org [encodeproject.org]

- 7. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

A Technical Guide to CDK1 Inhibition and its Effect on Mitosis

Note on CDK1-IN-2: Publicly accessible scientific literature and chemical databases do not contain sufficient information on a specific molecule designated "this compound" to create an in-depth technical guide. To fulfill the core requirements of this request, this guide will focus on the well-characterized, potent, and selective Cyclin-Dependent Kinase 1 (CDK1) inhibitor, RO-3306 , as a representative compound to explore the effects of CDK1 inhibition on mitosis.

Introduction: CDK1, The Master Regulator of Mitosis

Cyclin-Dependent Kinase 1 (CDK1) is a serine/threonine kinase that acts as the master regulator of the G2/M transition and the subsequent events of mitosis in all eukaryotic cells.[1] Its activity is essential for processes such as chromosome condensation, nuclear envelope breakdown, spindle formation, and chromosome segregation.[1] CDK1 forms a complex with its regulatory partner, Cyclin B1, and its activation is tightly controlled by a series of phosphorylation and dephosphorylation events.[2][3] Given its indispensable role, the targeted inhibition of CDK1 presents a powerful tool for cell cycle research and a potential therapeutic strategy in oncology. This guide provides a detailed overview of the CDK1 signaling pathway, the mechanistic effects of its inhibition by RO-3306, quantitative data on inhibitor activity, and key experimental protocols for its study.

The CDK1 Activation Pathway in Mitosis

The activation of the CDK1/Cyclin B1 complex is a critical, switch-like event that commits a cell to mitosis. This process is governed by a network of kinases and phosphatases that create a positive feedback loop, ensuring a rapid and irreversible transition from G2 to M phase.[4][5]

The key steps are:

-

Cyclin B Accumulation: During the G2 phase, Cyclin B1 levels rise, allowing it to bind to CDK1.[6]

-

Inhibitory Phosphorylation: The newly formed complex is immediately phosphorylated on Threonine-14 (T14) and Tyrosine-15 (Y15) by the kinases MYT1 and WEE1, respectively. This keeps the complex in an inactive state.[2][7]

-

Activating Phosphorylation: Concurrently, the CDK-Activating Kinase (CAK), itself a complex of CDK7 and Cyclin H, phosphorylates CDK1 on Threonine-161 (T161), a step required for kinase activity.[3][7]

-

Activation Trigger: At the onset of mitosis, the phosphatase Cdc25 is activated and removes the inhibitory phosphates from T14 and Y15.[2][7] This activates the CDK1/Cyclin B1 complex, which can then phosphorylate and further activate Cdc25 while also phosphorylating and inactivating WEE1/MYT1, creating a powerful positive feedback loop that drives the cell into mitosis.[4]

Mechanism of Action: CDK1 Inhibition by RO-3306

RO-3306 is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of CDK1, preventing the kinase from transferring a phosphate (B84403) group from ATP to its substrates.[1][6] This action effectively blocks the entire cascade of mitotic events that depend on CDK1 activity.

Cellular Consequences of CDK1 Inhibition:

-

G2/M Arrest: Treatment of asynchronously growing cells with an effective dose of RO-3306 (e.g., 9 µM) prevents the activation of CDK1, thereby blocking entry into mitosis. Cells complete the G1 and S phases but accumulate at the G2/M boundary with a 4N DNA content.[6][8] This arrest is reversible; upon washout of the inhibitor, cells synchronously enter mitosis.[6][9]

-

Mitotic Exit: If RO-3306 is administered to cells already in mitosis (e.g., arrested in prometaphase with nocodazole), it triggers a rapid mitotic exit.[6][8] This is characterized by chromosome decondensation and reformation of the nuclear envelope, demonstrating that continuous CDK1 activity is required to maintain the mitotic state.[6]

-

Apoptosis in Cancer Cells: While normal cells arrest reversibly in G2, many cancer cell lines undergo apoptosis following prolonged exposure to RO-3306.[6][10][11] This suggests a therapeutic window for targeting CDK1 in malignant cells.

Quantitative Data for RO-3306

The potency and selectivity of a kinase inhibitor are critical parameters. RO-3306 exhibits high potency for CDK1 and significant selectivity over other key cell cycle CDKs.

Table 1: In Vitro Kinase Inhibition Profile of RO-3306

| Target Kinase Complex | Ki (nM) | Selectivity vs. CDK1/CycB | Reference |

|---|---|---|---|

| CDK1 / Cyclin B1 | 35 | 1x | [6][12] |

| CDK1 (monomer) | 20 | 1.75x | [12] |

| CDK1 / Cyclin A | 110 | 0.32x | [6] |

| CDK2 / Cyclin E | 340 | ~9.7x | [6][12] |

| CDK4 / Cyclin D | >2000 | >57x |[1][6] |

Ki (Inhibition constant) is a measure of inhibitor potency; a lower value indicates higher potency.

Table 2: Effective Concentrations of RO-3306 in Cell-Based Assays

| Cell Line(s) | Concentration | Observed Effect | Reference(s) |

|---|---|---|---|

| HCT116, SW480, HeLa | 9 µM | Reversible G2/M arrest | [6][8] |

| HeLa | 9 µM | Rapid mitotic exit when added to nocodazole-arrested cells | [6] |

| AML cell lines | 5 µM | Induction of G2/M arrest and apoptosis | [10] |

| HEC-1-B | 7.87 µM (IC50) | Inhibition of cell viability after 72 hours |[13] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of CDK1 inhibitors like RO-3306.

Protocol 1: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

-

Cell Seeding and Treatment:

-

Cell Harvesting:

-

Aspirate the media. For adherent cells, wash once with PBS, then add trypsin and incubate until cells detach. For suspension cells, proceed to the next step.

-

Collect cells into a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.

-

-

Fixation:

-

Discard the supernatant and resuspend the cell pellet in 100 µL of residual PBS.

-

While vortexing gently, add 4 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.[10]

-

Store cells at -20°C for at least 2 hours (or up to several weeks).

-

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet once with 5 mL of PBS.

-

Resuspend the pellet in 500 µL of Propidium Iodide (PI) staining solution (e.g., 25 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS).[10]

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting emission in the appropriate channel (e.g., FL2 or PE).

-

Record at least 10,000 events per sample.

-

Use cell cycle analysis software (e.g., ModFit LT) to gate on single cells and model the G1, S, and G2/M populations based on the DNA content histogram.[10]

-

Protocol 2: In Vitro CDK1 Kinase Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified CDK1. This protocol is adapted from non-radioactive methods.[15][16]

-

Reaction Setup:

-

Prepare a master mix of 1x kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT).

-

On ice, set up the reaction tubes. For a 25 µL reaction:

-

15 µL Kinase Buffer

-

2.5 µL Substrate (e.g., 1 µg Histone H1 or a purified protein fragment)

-

2.5 µL of RO-3306 (at 10x final concentration) or DMSO vehicle.

-

2.5 µL of 10x ATP solution (e.g., 1 mM stock for a final concentration of 100 µM).

-

-

-

Kinase Reaction:

-

Add 2.5 µL of active, purified CDK1/Cyclin B1 enzyme (e.g., 20-50 ng) to each tube to start the reaction.[17]

-

Incubate the reaction at 30°C for 30 minutes.

-

-

Stopping the Reaction:

-

Stop the reaction by adding 25 µL of 2x Laemmli SDS-PAGE sample buffer.[16]

-

Boil the samples at 95°C for 5 minutes.

-

-

Detection of Phosphorylation:

-

Separate the proteins using Phos-tag™ SDS-PAGE. Phos-tag acrylamide (B121943) specifically retards the migration of phosphorylated proteins, allowing for clear separation from their non-phosphorylated counterparts.[16]

-

Alternatively, run a standard SDS-PAGE gel and perform a Western blot using a phospho-specific antibody against the known phosphorylation site on the substrate.

-

Visualize the gel by Coomassie staining or the blot by chemiluminescence. A reduction in the shifted (phosphorylated) band in the presence of RO-3306 indicates inhibitory activity.

-

Protocol 3: Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the effects of a CDK1 inhibitor on cell cycle progression and mitotic entry.

References

- 1. Ro 3306 | CDK1 Subfamily (CDK1, CDK2 & CDK3) | Tocris Bioscience [tocris.com]

- 2. molbiolcell.org [molbiolcell.org]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Preparation for mitosis requires gradual CDK1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclin B1–Cdk1 Activation Continues after Centrosome Separation to Control Mitotic Progression | PLOS Biology [journals.plos.org]

- 6. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Cyclin‐dependent kinase 1 inhibitor RO‐3306 enhances p53‐mediated Bax activation and mitochondrial apoptosis in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting cyclin-dependent kinase 1 (CDK1) but not CDK4/6 or CDK2 is selectively lethal to MYC-dependent human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CENP-C Phosphorylation by CDK1 in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vitro kinase assay [bio-protocol.org]

An In-depth Technical Guide to the Core Structure and Function of Dual CDK1/CDK2 Inhibitors

This guide provides a comprehensive overview of the structure, mechanism of action, and experimental evaluation of dual cyclin-dependent kinase 1 (CDK1) and cyclin-dependent kinase 2 (CDK2) inhibitors. It is intended for researchers, scientists, and drug development professionals working in oncology and cell cycle regulation.

Introduction to CDK1 and CDK2 in the Cell Cycle

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the eukaryotic cell cycle. CDK1 and CDK2 are central to this process. CDK1, complexed with cyclin B, is essential for the G2/M transition, driving the cell into mitosis. CDK2, primarily in complex with cyclin E and cyclin A, governs the G1/S transition and progression through the S phase. Dysregulation of CDK1 and CDK2 activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Dual inhibitors targeting both CDK1 and CDK2 have been developed to induce cell cycle arrest at both the G1/S and G2/M checkpoints.

Core Chemical Scaffolds of Dual CDK1/CDK2 Inhibitors

Several chemical scaffolds have been successfully developed as potent dual inhibitors of CDK1 and CDK2. These inhibitors typically act as ATP-competitive agents, binding to the ATP-binding pocket of the kinases. Three prominent classes include:

-

Phenylamino-pyrimidines: This class of compounds has been extensively explored for CDK inhibition. The pyrimidine (B1678525) core mimics the adenine (B156593) ring of ATP, while substitutions on the phenyl and pyrimidine rings can be modified to enhance potency and selectivity.

-

Trisubstituted Purines: As close structural analogs of adenine, purines are a natural scaffold for designing ATP-competitive kinase inhibitors. Substitutions at the 2, 6, and 9 positions of the purine (B94841) ring have been systematically varied to optimize binding affinity and selectivity for CDKs.

-

Flavonoids (e.g., Flavopiridol): Flavopiridol (B1662207) is a semi-synthetic flavonoid that has been shown to be a potent inhibitor of multiple CDKs, including CDK1 and CDK2. Its mechanism of action involves competing with ATP for the kinase's active site.

Quantitative Analysis of Inhibitor Potency

The potency of CDK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their binding affinity (Ki). The following tables summarize the inhibitory activities of representative dual CDK1/CDK2 inhibitors from different chemical classes.

| Compound Class | Representative Compound | CDK1 IC50 (nM) | CDK2 IC50 (nM) | Other CDKs IC50 (nM) | Reference |

| Flavonoid | Flavopiridol (Alvocidib) | 30 - 100 | 20 - 100 | CDK4: ~100, CDK6: ~100, CDK7: ~300, CDK9: ~20-30 | [1][2][3][4] |

| Phenylamino-pyrimidine | LDC000067 | - | - | CDK9: Potent Inhibition | [5] |

| Trisubstituted Purine | Dinaciclib (SCH 727965) | - | - | CDK12: Potent Inhibition | [6] |

| Pyrrolo[2,3-d]pyrimidine | Compound 2g | - | - | CDK9: Potent Inhibition | [7] |

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.

Mechanism of Action: Inducing Cell Cycle Arrest and Apoptosis

Dual CDK1/CDK2 inhibitors exert their anti-proliferative effects by blocking the kinase activity of their targets, leading to cell cycle arrest at critical checkpoints.

-

G1/S Arrest: Inhibition of CDK2/cyclin E and CDK2/cyclin A complexes prevents the phosphorylation of retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, thereby blocking the expression of genes required for S-phase entry.

-

G2/M Arrest: Inhibition of CDK1/cyclin B prevents the phosphorylation of numerous substrates that are essential for mitotic entry, including lamins, condensins, and components of the mitotic spindle.

Prolonged cell cycle arrest induced by these inhibitors can ultimately trigger apoptosis (programmed cell death), particularly in cancer cells that have defective checkpoint mechanisms.[8]

Below is a diagram illustrating the signaling pathway affected by dual CDK1/CDK2 inhibitors.

Experimental Protocols

This protocol is used to determine the IC50 value of a compound against a specific CDK/cyclin complex.

Materials:

-

Recombinant human CDK1/Cyclin B or CDK2/Cyclin A/E

-

Kinase buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl2, 3 mM MnCl2, 1.2 mM DTT)[9]

-

ATP (radiolabeled [γ-32P]ATP or for use with ADP-Glo™ assay)

-

Substrate (e.g., Histone H1, a specific peptide substrate)

-

Test inhibitor at various concentrations

-

96-well plates

-

Filter paper (for radioisotopic assay) or luminescence reader (for ADP-Glo™ assay)

Procedure:

-

Prepare a reaction mixture containing the kinase, substrate, and kinase buffer in each well of a 96-well plate.

-

Add the test inhibitor at a range of concentrations to the wells. Include a control with no inhibitor.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction.

-

Quantify kinase activity:

-

Radioisotopic method: Spot the reaction mixture onto filter paper, wash to remove unincorporated [γ-32P]ATP, and measure the incorporated radioactivity using a scintillation counter.[10]

-

ADP-Glo™ method: Add ADP-Glo™ reagent to convert ADP to ATP, then add a detection reagent to produce a luminescent signal proportional to the ADP generated. Measure luminescence.[11]

-

-

Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

The following diagram outlines the workflow for an in vitro kinase assay.

This protocol is used to assess the effect of a CDK inhibitor on the cell cycle distribution of a cell population.

Materials:

-

Cultured cells

-

Test inhibitor

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 70% cold ethanol)

-

DNA staining solution (e.g., Propidium Iodide (PI) with RNase A)[12]

-

Flow cytometer

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with the test inhibitor at various concentrations for a desired period (e.g., 24 or 48 hours). Include an untreated control.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by resuspending them in cold 70% ethanol (B145695) and incubating at -20°C for at least 2 hours.[12]

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in the DNA staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA stain is proportional to the DNA content.

-

Deconvolute the resulting DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

The following diagram illustrates the logical flow of a cell cycle analysis experiment.

Conclusion

Dual CDK1/CDK2 inhibitors represent a promising class of anti-cancer agents due to their ability to target fundamental processes of the cell cycle. The diverse chemical scaffolds provide a rich platform for further drug discovery and optimization. The experimental protocols detailed in this guide are essential for the characterization of novel inhibitors and for elucidating their mechanisms of action. A thorough understanding of the structure-activity relationships and the cellular consequences of CDK1/CDK2 inhibition is critical for the successful development of these compounds into effective cancer therapeutics.

References

- 1. Transcription inhibition by flavopiridol: mechanism of chronic lymphocytic leukemia cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Mechanisms of action of flavopiridol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemical and biological profile of dual Cdk1 and Cdk2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. HTScan® CDK1/CycB Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 10. Measuring Cyclin-Dependent Kinase Activity | Springer Nature Experiments [experiments.springernature.com]

- 11. promega.com [promega.com]

- 12. cancer.wisc.edu [cancer.wisc.edu]

CDK1-IN-2 biological activity and function

An In-Depth Technical Guide on the Core Biological Activity and Function of Dual CDK1/CDK2 Inhibitors

Introduction

Cyclin-dependent kinases (CDKs) are crucial regulators of the eukaryotic cell cycle, and their deregulation is a hallmark of cancer.[1][2] Specifically, CDK1 and CDK2, in complex with their cyclin partners, orchestrate the progression through different phases of the cell cycle.[2] The development of small-molecule inhibitors targeting these kinases represents a promising therapeutic strategy in oncology.[1][3] This technical guide provides a comprehensive overview of the biological activity and function of dual CDK1 and CDK2 inhibitors, using a representative potent and selective inhibitor as a case study. As specific public information for a compound named "CDK1-IN-2" is unavailable, this document focuses on the well-characterized activities of dual CDK1/CDK2 inhibitors described in peer-reviewed literature.

Mechanism of Action

Dual CDK1/CDK2 inhibitors typically function as ATP-competitive inhibitors, targeting the ATP-binding pocket of these kinases.[3] By blocking the binding of ATP, these inhibitors prevent the phosphorylation of downstream substrates that are essential for cell cycle progression.[1]

The primary mechanism of action involves the inhibition of:

-

CDK2/Cyclin E and CDK2/Cyclin A complexes: These complexes are critical for the G1 to S phase transition. Inhibition leads to the accumulation of cells in the G1 phase of the cell cycle.[1][4]

-

CDK1/Cyclin B complex: This complex is essential for the G2 to M phase transition. Inhibition results in a G2/M arrest.[1][3]

The net effect of dual CDK1/CDK2 inhibition is a significant block in cell cycle progression, leading to an overall decrease in cell proliferation.[1] In many cancer cell lines, this cell cycle arrest is followed by the induction of apoptosis.[1][3] A key downstream effector of CDK1/CDK2 inhibition is the retinoblastoma protein (Rb). Inhibition of CDK1/CDK2 activity leads to hypophosphorylation of Rb, which in turn prevents the release of the E2F transcription factor, thereby blocking the expression of genes required for S-phase entry.[1]

Signaling Pathway

The following diagram illustrates the central role of CDK1 and CDK2 in cell cycle regulation and the mechanism of action of dual inhibitors.

Quantitative Biological Activity

The potency of dual CDK1/CDK2 inhibitors is typically characterized by their half-maximal inhibitory concentration (IC50) against purified enzyme complexes and in cell-based assays.

| Target | Inhibitor | IC50 (nM) | Assay Type | Reference |

| CDK1/Cyclin B | Representative Dual Inhibitor | <10 | In vitro kinase assay | [2] |

| CDK2/Cyclin E | Representative Dual Inhibitor | <10 | In vitro kinase assay | [2] |

| U2OS Osteosarcoma Cells | Representative Dual Inhibitor | Varies | Cell proliferation assay | [2] |

| HCT116 Colon Carcinoma Cells | Representative Dual Inhibitor | Varies | Cell proliferation assay | [2] |

Note: Specific IC50 values for a single representative inhibitor across multiple cell lines are often proprietary. The provided information indicates high potency in biochemical assays, with cellular potency varying by cell line.

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the in vitro potency of the inhibitor against purified CDK1/Cyclin B and CDK2/Cyclin E complexes.

Methodology:

-

Recombinant human CDK1/Cyclin B or CDK2/Cyclin E enzyme complexes are incubated with a specific substrate (e.g., a peptide derived from Histone H1) and ATP.[5][6]

-

The inhibitor is added at various concentrations to the reaction mixture.

-

The kinase reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).[5][6]

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as:

-

Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.[5]

-

Luminescence-based assay: Using a system like ADP-Glo™ that measures the amount of ADP produced, which is proportional to kinase activity.[5][6]

-

Fluorescence polarization: Using a fluorescently labeled phosphopeptide tracer that competes with the phosphorylated substrate for binding to a specific antibody.

-

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay

Objective: To assess the effect of the inhibitor on the proliferation of cancer cell lines.

Methodology:

-

Cancer cells (e.g., U2OS, HCT116) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with a range of concentrations of the inhibitor. A vehicle control (e.g., DMSO) is also included.

-

The plates are incubated for a period that allows for several cell doublings (e.g., 72 hours).

-

Cell viability or proliferation is measured using one of the following methods:

-

DNA-based assays: Quantifying DNA content using fluorescent dyes like SYTO60 or CyQUANT™, which is directly proportional to cell number. This method is preferred for cytostatic agents to avoid artifacts from changes in cell size.[7][8]

-

ATP-based assays (e.g., CellTiter-Glo®): Measuring intracellular ATP levels as an indicator of metabolic activity. It's important to note that for cytostatic compounds like CDK inhibitors, which can cause cell growth without division, this method may underestimate potency.[7][8]

-

Direct cell counting: Using an automated cell counter or flow cytometry.

-

-

The results are expressed as a percentage of the vehicle-treated control, and IC50 values are determined.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

Methodology:

-

Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically implanted with human tumor cells.[1]

-

Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

The inhibitor is administered to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle.[9]

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry to assess biomarkers like Rb phosphorylation.[1]

-

The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated group to the control group.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the preclinical evaluation of a dual CDK1/CDK2 inhibitor.

Conclusion

Dual CDK1 and CDK2 inhibitors represent a validated class of anti-cancer agents that function by inducing cell cycle arrest and apoptosis in tumor cells. Their biological activity is underpinned by the direct inhibition of CDK1 and CDK2 kinase activity, leading to downstream effects on key cell cycle regulators like the retinoblastoma protein. The comprehensive preclinical evaluation of these inhibitors, through a combination of in vitro and in vivo assays, is essential for their successful development as therapeutic agents. The methodologies and workflows described in this guide provide a framework for the robust characterization of this important class of targeted cancer therapies.

References

- 1. Discovery and evaluation of dual CDK1 and CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Chemical and biological profile of dual Cdk1 and Cdk2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]

- 6. Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Implementing Patient-Derived Xenografts to Assess the Effectiveness of Cyclin-Dependent Kinase Inhibitors in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for CDK1-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 1 (CDK1), a key regulator of the cell cycle, is a serine/threonine kinase that plays a crucial role in the G2/M transition. Its activity is essential for the proper execution of mitosis. Dysregulation of CDK1 activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention. CDK1-IN-2 is a small molecule inhibitor of CDK1 with a reported IC50 of 5.8 μM. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.

Biochemical Profile of this compound

The following table summarizes the known in vitro biochemical data for this compound.

| Parameter | Value | Reference |

| Target | Cyclin-dependent kinase 1 (CDK1) | N/A |

| IC50 | 5.8 μM | N/A |

| Mechanism of Action | ATP-competitive | Presumed |

Further studies are required to fully characterize the kinase selectivity profile and the precise mechanism of action.

Cellular Activity of this compound

This compound has been shown to induce cell cycle arrest at the G2/M phase in the human colorectal carcinoma cell line, HCT-116.

| Cell Line | Effect | Concentration | Reference |

| HCT-116 | G2/M phase arrest | Not specified | N/A |

Quantitative analysis of the anti-proliferative effects (e.g., GI50) of this compound on various cell lines is recommended for a comprehensive cellular characterization.

Experimental Protocols

In Vitro Kinase Assay: ADP-Glo™ Kinase Assay